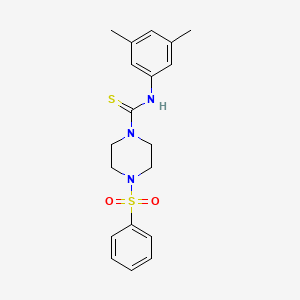
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as compound 1, is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. In inflammation research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. In inflammation research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce inflammation in animal models. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments, including its high purity, stability, and reproducibility in synthesis. However, one limitation of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is its low solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
For research on N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 include the development of novel analogs, the use of combination therapies, and further understanding of its mechanism of action.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 involves the reaction of 3,5-dimethylphenylhydrazine with phenylsulfonyl chloride in the presence of triethylamine. The resultant product is then treated with piperazine-1-carbothioamide to yield N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1. The synthesis method has been optimized to yield high purity and yield of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been studied for its neuroprotective effects and potential in treating Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-12-16(2)14-17(13-15)20-19(25)21-8-10-22(11-9-21)26(23,24)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDIDYDNBORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)

![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
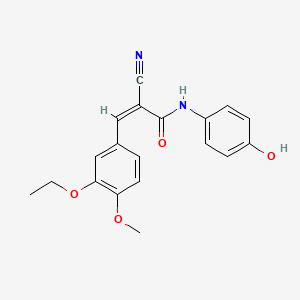
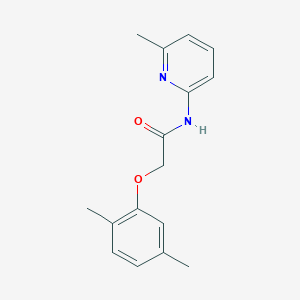
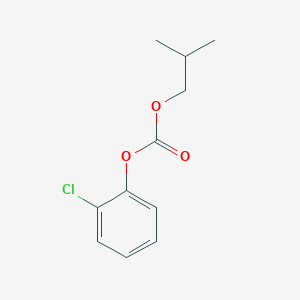

![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
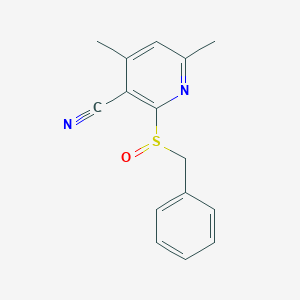

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)